N'-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine
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Overview
Description
N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine typically involves the reaction of 2,6-dichloropyridine-4-carboxylic acid with N,N-dimethylguanidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield .
Industrial Production Methods
On an industrial scale, the production of N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine oxide, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloropyridin-4-ylboronic acid
- 2,6-Dichloropyridine-4-carboxylic acid
- N,N-Dimethylguanidine
Uniqueness
N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine is unique due to its specific combination of a dichloropyridine ring and a dimethylguanidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H10Cl2N4O |
---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
2,6-dichloro-N-(N,N-dimethylcarbamimidoyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C9H10Cl2N4O/c1-15(2)9(12)14-8(16)5-3-6(10)13-7(11)4-5/h3-4H,1-2H3,(H2,12,14,16) |
InChI Key |
ONSSIMJINPLRLY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)NC(=O)C1=CC(=NC(=C1)Cl)Cl |
Origin of Product |
United States |
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